![molecular formula C21H19FN4O3 B2581583 2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1421510-10-2](/img/structure/B2581583.png)
2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent for Cancer Therapy
This compound has been identified to possess broad-spectrum antiproliferative activities . It has been tested against a panel of 55 cell lines from nine different cancer types, showing promising results . The compound’s efficacy has been compared with Sorafenib, a standard drug, and in some cases, it has shown superior potency against certain cancer cell lines, such as renal and breast cancer cells .
Modulation of Premature Translation Termination
The compound’s crystalline forms have been studied for their use in the treatment, prevention, or management of diseases ameliorated by the modulation of premature translation termination or nonsense-mediated mRNA decay . This application is particularly relevant for genetic disorders associated with premature stop codons.
Neurodegenerative Disease Research
Derivatives of this compound have been explored for their role in the regulation of tropomyosin receptor kinases (TrkA/B/C), which are recognized as hallmarks of numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . These kinases also play a role in tumorogenesis and metastatic potential in various cancers.
Neurotensin Receptor Type 2 Agonist
Research has identified a related compound as a selective nonpeptide neurotensin receptor type 2 compound . This receptor is involved in analgesia and antipsychotic activities, suggesting potential applications in pain management and psychiatric conditions.
Antimicrobial and Antiviral Applications
Indole derivatives, which share a similar structural motif with the compound , have shown a wide range of biological activities, including antiviral and antimicrobial properties . This suggests potential for the compound to be developed into treatments for infectious diseases.
Synthetic Routes for Drug Development
The imidazole ring, a core component of this compound, is a key feature in many drugs. It has been used to synthesize various derivatives that exhibit a broad range of biological activities, such as antibacterial, antitumor, antidiabetic, and anti-inflammatory effects . This versatility makes the compound a valuable synthon in drug development.
Eigenschaften
IUPAC Name |
2-[6-(4-fluorophenyl)-7-methyl-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-12-19(13-7-9-14(22)10-8-13)25-26-16(21(28)24-20(12)26)11-18(27)23-15-5-3-4-6-17(15)29-2/h3-10,16H,11H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPVAYMMFKPWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.